18-Pentatriacontanone

Description

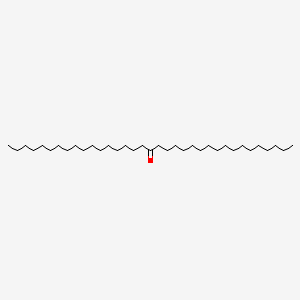

Structure

2D Structure

Properties

IUPAC Name |

pentatriacontan-18-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H70O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCJFWXGXUEHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H70O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060125 | |

| Record name | 18-Pentatriacontanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-53-0 | |

| Record name | 18-Pentatriacontanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diheptadecyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18-Pentatriacontanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 18-Pentatriacontanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentatriacontan-18-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IN8GA6M68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 18-Pentatriacontanone and its chemical structure

This guide provides a comprehensive overview of 18-Pentatriacontanone, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical properties, synthesis, and applications.

Introduction to this compound

This compound, also known by common names such as Stearone or Diheptadecyl ketone, is a long-chain aliphatic ketone.[1][2] Its chemical formula is C35H70O.[1][3] This symmetrical ketone consists of a carbonyl group bonded to two heptadecyl (C17H35) chains. It is characterized as an off-white powder and is insoluble in water.[4][5] Due to its stability at high temperatures and resistance to acids and alkalis, it finds use in various industrial and research applications.[4] It is compatible with high-melting vegetable waxes, fatty acids, and paraffins at room temperature.[4]

Chemical Identity and Structure

The unique identity of this compound is defined by several key identifiers.

| Identifier | Value |

| IUPAC Name | pentatriacontan-18-one[6] |

| CAS Number | 504-53-0[1] |

| Molecular Formula | C35H70O[1] |

| Molecular Weight | 506.93 g/mol [5] |

| InChI | InChI=1S/C35H70O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3[1] |

| InChIKey | DMCJFWXGXUEHFD-UHFFFAOYSA-N[1] |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCC[2] |

| Synonyms | Di-n-heptadecyl ketone, Diheptadecyl ketone, Heptadecyl ketone, Stearone, Stearyl ketone[1][2] |

The following diagram illustrates the molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Appearance | Off-white powder[5] |

| Melting Point | 86-87 °C[5] (362.0 K[3]) |

| Boiling Point | 345 °C at 12 mmHg[5] |

| Solubility | Soluble in benzene; Insoluble in water[4][5] |

Experimental Protocols

A common method for the synthesis of this compound is through the ketonisation of stearic acid.[7]

Materials and Equipment:

-

C18 fatty acid fraction (Stearic acid) derived from plant oils (e.g., linseed, soybean, rapeseed)

-

Paraffinic diesel fuel of biological origin (as diluent)

-

MnO2 catalyst

-

Tubular reactor

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

Feedstock Preparation: A mixture of plant oils is pretreated by hydrolysis and distillation to isolate the C18 fatty acid fraction. This fraction is then diluted with a paraffinic diesel fuel. For example, a feedstock with a C18 acid content of 31% by weight can be prepared.[7]

-

Pre-hydrogenation: The double bonds within the feedstock are selectively pre-hydrogenated to yield stearic acid.[7]

-

Ketonisation: The stearic acid is continuously ketonised at atmospheric pressure in a tubular reactor containing a MnO2 catalyst.[7]

-

Reaction Conditions: The reactor temperature is maintained at 370°C, with a weight hourly space velocity (WHSV) of the total feed set to 3 l/h.[7]

-

Product Formation: The reaction yields this compound (stearone) in the diluent. A yield of 22% by weight has been reported under these conditions.[7]

Applications and Uses

This compound has several documented applications across different fields:

-

Industrial Additive: It is used as an antiblocking agent.[4]

-

Research: It serves as a chemical intermediate in pharmaceutical research.[4]

-

Cosmetics: It functions as a viscosity controlling agent in cosmetic products.[6]

-

Natural Occurrence: The compound has been identified in the plant Saxifraga stolonifera.[6]

Safety and Handling

Based on aggregated GHS data from multiple notifications, this compound does not meet the criteria for hazard classification for a significant percentage of reports.[6] However, standard laboratory safety precautions should always be observed when handling this chemical. For skin contact, it is advised to wash the affected area with plenty of water and to wash contaminated clothing before reuse.[8]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 504-53-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 504-53-0 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | C35H70O | CID 10440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. This compound | 504-53-0 | TCI Deutschland GmbH [tcichemicals.com]

An In-depth Technical Guide to 18-Pentatriacontanone (CAS 504-53-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Pentatriacontanone, also known as Stearone, is a long-chain symmetrical aliphatic ketone with the chemical formula C35H70O.[1][2][3][4][5] This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and purification methods. While its primary applications have been in the industrial sector as an antiblocking agent and viscosity-controlling agent in cosmetics, this guide also explores its potential, though currently under-documented, biological activities. The lack of extensive research into its pharmacological effects presents an open field for investigation by researchers and drug development professionals.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[6][7] It is a large, nonpolar molecule, which dictates its solubility and other physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 504-53-0 | [2][8] |

| Molecular Formula | C35H70O | [2][3][4][5] |

| Molecular Weight | 506.94 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 79-91 °C | [6][7][8] |

| Boiling Point | 345 °C at 12 mmHg | [8] |

| Solubility | Soluble in benzene (B151609); sparingly soluble in hot ethanol (B145695). | [8] |

| Synonyms | Stearone, Diheptadecyl ketone | [2][6][7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the 1H-NMR and 13C-NMR spectra are relatively simple.

-

¹H-NMR: The spectrum would be dominated by a large signal from the methylene (B1212753) (-CH2-) protons. The protons on the carbons alpha to the carbonyl group would appear as a triplet at a slightly downfield chemical shift compared to the other methylene groups. The terminal methyl (-CH3) protons would appear as a triplet at the most upfield position.

-

¹³C-NMR: The carbonyl carbon would show a characteristic peak in the downfield region (typically ~210 ppm for ketones). The carbons alpha to the carbonyl would appear at a distinct chemical shift, followed by a series of overlapping signals for the other methylene carbons, and a signal for the terminal methyl carbons.

While specific spectral data is available on databases such as PubChem, detailed peak assignments require experimental verification.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by:

-

A strong absorption band around 1705-1725 cm⁻¹ , indicative of the C=O stretching vibration of a ketone.

-

Strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹ .

-

C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would show a molecular ion peak (M+) at m/z 506. The fragmentation pattern would be characterized by alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions. A representative mass spectrum is available in public databases.[3][9]

Experimental Protocols

Synthesis of this compound (Stearone)

A common method for the synthesis of symmetrical ketones like this compound is the ketonization of the corresponding carboxylic acid.

Protocol: Ketonization of Stearic Acid [1][8]

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a heated reflux condenser (maintained at 100–110 °C), place 44 g of stearic acid and 20 g of magnesium oxide.

-

Heating: Immerse the flask in a metal bath heated to 335–340 °C.

-

Addition of Stearic Acid: After 1 hour, add 10 g portions of melted stearic acid down the condenser at 15-minute intervals until a total of 284 g (1 mole) has been added.

-

Reaction Time: Continue heating for a total reaction time of 10 hours.

-

Workup: Allow the crude product to solidify, then break it up and dry it.

-

Yield: The crude yield is typically 91–95%.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

Protocol: Recrystallization of this compound [8][10]

-

Solvent Selection: A mixture of benzene and absolute ethanol (2:1 ratio) is a suitable solvent system. Other potential solvents for long-chain ketones include acetone (B3395972) and ethyl acetate.[10]

-

Dissolution: Dissolve the crude this compound in the hot solvent mixture.

-

Filtration: If any insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum. A second recrystallization may be performed to achieve higher purity.

Caption: Recrystallization workflow for this compound.

Biological Activity and Potential Applications

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While it has been identified in some plant species, such as Saxifraga stolonifera, its pharmacological profile remains largely unexplored.[2]

Antimicrobial Activity

To date, no specific studies have been found that evaluate the antimicrobial properties of this compound. However, long-chain aliphatic compounds from natural sources have been reported to possess antimicrobial activity. This suggests that this compound could be a candidate for antimicrobial screening.

Cytotoxic Activity

There is no available data on the cytotoxicity of this compound against any cell lines. Cytotoxicity assays, such as MTT or LDH assays, would be necessary to determine its potential as an anticancer agent or to assess its safety profile for other applications.

Anti-inflammatory Activity

While there is no direct evidence for the anti-inflammatory activity of this compound, the broader class of ketones and the metabolic state of ketosis (characterized by elevated ketone bodies) have been associated with anti-inflammatory effects. Some studies suggest that ketogenic diets may reduce levels of pro-inflammatory cytokines. This indirect association provides a rationale for investigating the direct effects of this compound on inflammatory pathways.

Proposed Investigational Workflow for Biological Activity

Caption: A proposed workflow for investigating the biological activity of this compound.

Future Directions and Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties. However, its biological activities remain a nascent field of study. For researchers and professionals in drug development, this presents a unique opportunity. The established synthesis and purification protocols provide a solid foundation for producing the compound for biological screening.

Future research should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of its antimicrobial, antifungal, antiviral, cytotoxic, and anti-inflammatory properties.

-

Mechanism of Action Studies: If any significant biological activity is identified, elucidating the underlying molecular mechanisms and signaling pathways will be crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the structural requirements for any observed biological activity.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound | C35H70O | CID 10440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 504-53-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Reagents & Solvents [chem.rochester.edu]

18-Pentatriacontanone: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Pentatriacontanone (also known as stearone or diheptadecyl ketone) is a very-long-chain symmetrical ketone with the chemical formula C₃₅H₇₀O. As a constituent of plant cuticular waxes, it plays a role in the plant's interaction with its environment. This technical guide provides a detailed overview of the known natural sources, and occurrence of this compound, alongside methodologies for its extraction, isolation, and identification. While research on this specific ketone is limited, this guide consolidates the available information and provides inferred knowledge based on similar long-chain ketones found in nature.

Natural Sources and Occurrence

The presence of this compound has been reported in the plant kingdom, primarily as a component of epicuticular waxes. This waxy layer serves as a protective barrier against various environmental stresses.

Plant Kingdom

This compound has been identified in the following plant species:

-

Allium Species : While direct quantitative data for this compound in Allium species is scarce, the closely related long-chain symmetrical ketone, 16-hentriacontanone, is a major constituent of the epicuticular wax in waxy varieties of onion (Allium cepa) and leek (Allium porrum). The presence and abundance of these ketones are linked to the glaucous (waxy) phenotype of the leaves, suggesting a crucial role in the formation of the cuticular wax layer. It is plausible that this compound may also be present in various Allium species.

Table 1: Reported Natural Sources of this compound

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Reported Presence of this compound |

| Plantae | Tracheophyta | Magnoliopsida | Saxifragales | Saxifragaceae | Saxifraga | stolonifera | Strawberry Saxifrage | Reported[1] |

Note: The presence in Allium species is inferred from the high abundance of similar long-chain ketones in the genus.

Animal Kingdom and Microorganisms

Currently, there is no specific scientific literature reporting the natural occurrence of this compound in the animal kingdom, including as an insect semiochemical (e.g., pheromone), or in microorganisms. Insect cuticular hydrocarbons and their derivatives are known to play a role in chemical communication, but this compound has not been identified in this context in the reviewed literature.[2][3][4][5]

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and identification of this compound are not explicitly available. However, methodologies used for other long-chain ketones from plant waxes can be adapted. The following is a proposed workflow based on established techniques for similar compounds.[6][7]

Extraction of Epicuticular Wax

This protocol describes the initial extraction of total epicuticular wax from plant leaves.

-

Plant Material : Fresh, healthy leaves from the target plant species (e.g., Saxifraga stolonifera or a waxy variety of Allium cepa).

-

Reagents :

-

Chloroform (analytical grade) or n-Hexane (analytical grade)

-

-

Procedure :

-

Gently clean the leaves with distilled water to remove any surface debris and pat them dry.

-

For quantification, measure the surface area of the leaves before extraction.

-

In a well-ventilated fume hood, immerse the leaves in a beaker containing the organic solvent (chloroform or n-hexane) for 60-90 seconds with gentle agitation. This short immersion time is crucial to minimize the extraction of intracellular lipids.

-

Carefully remove the leaves from the solvent.

-

Filter the solvent extract through a filter paper to remove any particulate matter.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.

-

The resulting residue is the crude epicuticular wax extract. Store the extract in a sealed vial at 4°C for further analysis.

-

Isolation and Purification of this compound

The crude wax extract can be fractionated using column chromatography to isolate the ketone fraction.

-

Materials :

-

Glass chromatography column

-

Silica (B1680970) gel (60-120 mesh)

-

Solvents: n-Hexane, Dichloromethane (DCM), Methanol

-

-

Procedure :

-

Column Packing : Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring even packing. Add a small layer of sand on top of the silica gel bed.

-

Sample Loading : Dissolve the crude wax extract in a minimal amount of n-hexane and load it onto the column.

-

Elution : Elute the column with a gradient of solvents of increasing polarity. A typical gradient could be:

-

100% n-Hexane (to elute alkanes)

-

A gradient of n-Hexane:Dichloromethane (e.g., 95:5 to 80:20 v/v) to elute ketones.

-

Dichloromethane and then Methanol to elute more polar compounds.

-

-

Fraction Collection : Collect the eluate in separate fractions.

-

Monitoring : Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:DCM, 8:2 v/v) and visualizing with a suitable stain (e.g., potassium permanganate).

-

Pooling and Evaporation : Combine the fractions containing the compound of interest (identified by comparison with a standard if available, or by subsequent analysis) and evaporate the solvent to obtain the purified 1-Pentatriacontanone.

-

Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Derivatization : While long-chain ketones can be analyzed directly, derivatization to methoximes followed by silylation can improve chromatographic properties and provide characteristic mass spectra.[6]

-

GC Conditions : A non-polar capillary column (e.g., DB-5ms) is suitable. A typical temperature program would start at a low temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C), and hold for an extended period to ensure elution of the high molecular weight ketone.

-

MS Detection : Electron ionization (EI) at 70 eV. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 506.9) and a series of fragment ions resulting from alpha-cleavage and McLafferty rearrangement.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of this compound is relatively simple, showing signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the long alkyl chains, and a characteristic triplet for the methylene groups adjacent to the carbonyl group.

-

¹³C NMR : The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 205-220 ppm. The signals for the methylene carbons adjacent to the carbonyl will be downfield compared to the other methylene carbons in the alkyl chains. The terminal methyl carbons will appear at the most upfield region.

-

Biosynthesis and Biological Role

The biosynthetic pathway of this compound has not been specifically elucidated. However, it is widely accepted that very-long-chain ketones in plants are derived from very-long-chain fatty acids (VLCFAs).[8][9]

The proposed pathway begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. These are then transported to the endoplasmic reticulum and elongated by a fatty acid elongase (FAE) complex to produce VLCFAs. The VLCFAs are then thought to enter an alkane-forming pathway, which involves reduction to an aldehyde, followed by decarbonylation to an alkane. The alkane is then hydroxylated to a secondary alcohol, which is subsequently oxidized to a ketone.

The primary biological role of this compound, as a component of the cuticular wax, is to contribute to the formation of a hydrophobic barrier on the plant surface. This barrier is essential for:

-

Preventing non-stomatal water loss : Crucial for plant survival, especially in arid conditions.

-

Protection against pathogens and herbivores : The wax layer acts as a physical barrier and can influence the behavior of insects.[9]

-

Protection from UV radiation : The crystalline structure of the wax can reflect harmful UV radiation.[9]

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature regarding any specific signaling pathways in which this compound is involved.

Experimental Workflow and Biosynthetic Pathway Diagrams

Conclusion

This compound is a naturally occurring very-long-chain ketone found in the cuticular wax of certain plants. Its presence is likely crucial for the integrity of the plant's protective barrier. While specific research on this compound is limited, this guide provides a framework for its study based on current knowledge of plant wax biochemistry and analytical chemistry. Further research is needed to fully elucidate its distribution in nature, its precise biosynthetic pathway, and its potential biological activities, which could open avenues for its application in agriculture and drug development.

References

- 1. This compound | C35H70O | CID 10440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. benchchem.com [benchchem.com]

- 7. pixelrauschen.de [pixelrauschen.de]

- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Physical and chemical properties of Diheptadecyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diheptadecyl ketone, systematically known as 18-pentatriacontanone and also recognized by its common name stearone, is a long-chain symmetrical aliphatic ketone. Its structure consists of a central carbonyl group flanked by two heptadecyl (C17H35) alkyl chains. This molecule is of interest to researchers in various fields, including organic synthesis, material science, and potentially in drug delivery systems due to its lipophilic nature. This technical guide provides a detailed overview of the physical and chemical properties of Diheptadecyl ketone, along with experimental protocols and safety information.

Physical and Chemical Properties

Diheptadecyl ketone is a white, waxy solid at room temperature, characterized by its high molecular weight and low volatility. Its properties are largely dictated by the long aliphatic chains, which impart a nonpolar character to the molecule.

Table 1: Physical Properties of Diheptadecyl Ketone

| Property | Value | Reference(s) |

| Molecular Formula | C35H70O | [1][2] |

| Molecular Weight | 506.93 g/mol | [1] |

| Appearance | Off-white powder or solid | [3] |

| Melting Point | 86-89 °C | [3][4] |

| Boiling Point | 345 °C at 12 mmHg (estimated) | [3] |

| Solubility | Insoluble in water; Soluble in benzene | [3] |

| logP (Octanol/Water Partition Coefficient) | 16.850 (estimated) | [4] |

Spectroscopic Data

The structural identification of Diheptadecyl ketone relies on various spectroscopic techniques. The key spectral features are summarized below.

Table 2: Spectroscopic Data for Diheptadecyl Ketone

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| Infrared (IR) Spectroscopy | Strong, characteristic C=O stretching vibration between 1700-1725 cm⁻¹. The exact position can be influenced by the physical state of the sample. | [5][6] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbonyl carbon (C=O) exhibits a characteristic chemical shift in the downfield region of the spectrum, typically between 200-220 ppm. The aliphatic carbons of the heptadecyl chains will appear in the upfield region. | [7] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z 506.9 is expected. Common fragmentation patterns for long-chain ketones include α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement. | [7] |

Experimental Protocols

Synthesis of Diheptadecyl Ketone via Ketonization of Stearic Acid

This protocol describes a common method for the synthesis of symmetrical ketones from carboxylic acids.

Principle: The ketonization of stearic acid involves the decarboxylative coupling of two stearic acid molecules at elevated temperatures, typically in the presence of a metal oxide catalyst.

Workflow Diagram:

Caption: Workflow for the synthesis of Diheptadecyl ketone.

Materials:

-

Stearic acid

-

Metal oxide catalyst (e.g., manganese(IV) oxide or cerium(IV) oxide)

-

High-temperature reaction vessel (e.g., a tube furnace or a three-necked flask with a heating mantle)

-

Inert gas supply (e.g., nitrogen or argon)

-

Solvent for recrystallization (e.g., ethanol (B145695), acetone, or a mixture of hexane (B92381) and ethyl acetate)

Procedure:

-

Mix stearic acid with a catalytic amount of the metal oxide catalyst in the reaction vessel.

-

Heat the mixture under an inert atmosphere to the reaction temperature (typically 300-400 °C).

-

Maintain the temperature for a sufficient time to allow for the evolution of carbon dioxide and water to cease, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature. The crude product will solidify.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent for recrystallization.

-

Filter the hot solution to remove the catalyst.

-

Allow the filtrate to cool slowly to induce crystallization of the pure Diheptadecyl ketone.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.

Workflow Diagram:

Caption: General workflow for purification by recrystallization.

Procedure:

-

Place the crude Diheptadecyl ketone in an Erlenmeyer flask.

-

Add a small amount of a suitable solvent (e.g., ethanol or acetone).

-

Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

-

If there are insoluble impurities, perform a hot filtration.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Workflow Diagram:

Caption: General workflow for GC-MS analysis.

Suggested GC-MS Parameters (as a starting point):

-

GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 280-300 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 320 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 50-600.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific research on the biological activity and involvement of Diheptadecyl ketone in cellular signaling pathways. While the metabolism and signaling roles of "ketone bodies" (e.g., β-hydroxybutyrate, acetoacetate) are well-documented, these are small, water-soluble molecules that are fundamentally different from the large, lipophilic structure of Diheptadecyl ketone.[7][8]

The biological roles of long-chain aliphatic ketones are not well-established in the context of drug development and signaling. Their high lipophilicity suggests potential interactions with cell membranes, but specific molecular targets or signaling cascades have not been identified for Diheptadecyl ketone. This represents a significant knowledge gap and an area for future research.

Logical Relationship Diagram:

References

- 1. lobachemie.com [lobachemie.com]

- 2. Ketone bodies - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 5. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of 18-Pentatriacontanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of 18-Pentatriacontanone, a long-chain saturated ketone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in the characterization of long-chain aliphatic compounds. The information presented herein includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Introduction

This compound (C₃₅H₇₀O), also known as stearone or diheptadecyl ketone, is a symmetrical long-chain ketone. Its characterization is crucial for quality control in various industrial applications and for identification in natural product research. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of this compound. This guide details the expected spectroscopic signatures of this compound and provides standardized protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C-H (alkane) | 2915 - 2925 | Asymmetric stretch |

| C-H (alkane) | 2845 - 2855 | Symmetric stretch |

| C=O (ketone) | ~1705 | Carbonyl stretch |

| -CH₂- (alkane) | ~1465 | Scissoring |

| -CH₃ (alkane) | ~1375 | Bending |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Chemical Shift (δ, ppm) | Description |

| C=O (C-18) | ~210 | Ketone carbonyl |

| α-CH₂ (C-17, C-19) | ~42 | Methylene (B1212753) adjacent to carbonyl |

| β-CH₂ (C-16, C-20) | ~24 | Methylene beta to carbonyl |

| Bulk -CH₂- | ~29-32 | Methylene groups in the long chain |

| ω-1 -CH₂- | ~22 | Methylene adjacent to terminal methyl |

| ω -CH₃ (C-1, C-35) | ~14 | Terminal methyl |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Description |

| α-CH₂ | ~2.4 | Triplet | ~7.5 | Protons on carbons adjacent to carbonyl |

| Bulk -CH₂- | ~1.2-1.3 | Multiplet | - | Protons on the long methylene chain |

| ω -CH₃ | ~0.9 | Triplet | ~6.5 | Protons on the terminal methyl groups |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 506 | Low | [M]⁺ (Molecular Ion) |

| 281 | High | [CH₃(CH₂)₁₆CO]⁺ (Acylium ion from α-cleavage) |

| 267 | Moderate | [CH₃(CH₂)₁₅CH₂]⁺ (Loss of CO from acylium ion) |

| 253 | Moderate | [CH₃(CH₂)₁₆]⁺ |

| 85 | High | McLafferty rearrangement product |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup: An FTIR spectrometer equipped with a diamond ATR accessory is used.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

-

Sample Analysis: The ATR anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of this compound.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution. Due to the long-chain nature and potential for lower solubility, gentle warming may be required.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8 to 16 scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Due to the low natural abundance of ¹³C and the potentially long relaxation times of quaternary carbons (though none are present in the aliphatic chain), a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are used to obtain a good signal-to-noise ratio.

-

Data Processing: The Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

-

GC Separation:

-

Injector: A split/splitless injector is used, typically in split mode to avoid overloading the column. The injector temperature is set to a high value (e.g., 300 °C) to ensure complete vaporization of the long-chain ketone.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is used.

-

Oven Program: A temperature program is employed, starting at a moderate temperature (e.g., 150 °C), holding for a short period, and then ramping up to a high final temperature (e.g., 320 °C) to ensure elution of the high-boiling point analyte.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to scan a mass range that includes the expected molecular ion (e.g., m/z 50-600).

-

Transfer Line Temperature: The transfer line connecting the GC to the MS is maintained at a high temperature (e.g., 300 °C) to prevent condensation of the analyte.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the same way a drug molecule might be, the process of its identification and characterization follows a logical pathway of data integration. The following diagram illustrates the relationship between the different spectroscopic data points leading to the final structural confirmation.

The Enigmatic Biosynthesis of 18-Pentatriacontanone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Pentatriacontanone, a very-long-chain saturated ketone (C35H70O), is a constituent of the plant cuticular wax, a protective layer on the epidermis of terrestrial plants. This hydrophobic barrier is crucial for preventing non-stomatal water loss, protecting against UV radiation, and serving as a defense against pathogens and herbivores. The unique chemical and physical properties of very-long-chain ketones are of increasing interest in various fields, including the development of novel biocompatible materials and pharmaceuticals. This technical guide provides an in-depth overview of the current understanding of the biosynthesis of this compound in plants, including a putative pathway, experimental protocols for its analysis, and a framework for future research. Although its presence has been reported in plants such as Saxifraga stolonifera, detailed quantitative data and a complete, validated biosynthetic pathway remain subjects of ongoing research.[1]

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to occur via the alkane-forming pathway, a major branch of cuticular wax biosynthesis. This pathway begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum.

1. Very-Long-Chain Fatty Acid (VLCFA) Elongation:

The process starts with the elongation of C16 or C18 fatty acyl-CoAs by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. The four key enzymatic reactions in each elongation cycle are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).

-

First Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

-

Second Reduction: Catalyzed by enoyl-CoA reductase (ECR).

To produce the C35 backbone of this compound, it is hypothesized that the FAE complex extends a fatty acid precursor to a very-long-chain fatty acid of at least 35 carbons. The odd-chain fatty acid, ceroplastic acid (C35), is a potential direct precursor.[2]

2. Conversion of VLCFA to Alkane:

The resulting C35 VLCFA is then likely decarboxylated to form a C34 alkane or undergoes further modification before conversion. The precise mechanism for the formation of odd-chain alkanes from even-chain VLCFAs is still under investigation but is a key step in generating the hydrocarbon skeleton.

3. Hydroxylation and Oxidation to Ketone:

The final steps in the formation of this compound involve the introduction of a carbonyl group into the long hydrocarbon chain. This is thought to be a two-step process catalyzed by a single enzyme:

-

Mid-chain Hydroxylation: The C35 alkane is hydroxylated at the C-18 position to form the corresponding secondary alcohol, 18-pentatriacontanol.

-

Oxidation: The secondary alcohol is then oxidized to the ketone, this compound.

The key enzyme implicated in both of these reactions is a mid-chain alkane hydroxylase belonging to the cytochrome P450 family, specifically MAH1 .[3] While MAH1 has been shown to be responsible for the formation of secondary alcohols and ketones in Arabidopsis, its substrate specificity for very long chains such as C35 has not been explicitly demonstrated.[3]

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the abundance of this compound in the cuticular wax of any plant species. While its presence has been noted, particularly in Saxifraga stolonifera, detailed measurements of its concentration are not available.[1] Future research should focus on quantifying this compound across different plant species and under various environmental conditions to better understand its physiological role.

Below is a template for how such data could be presented.

| Plant Species | Organ | Developmental Stage | This compound (µg/cm²) | % of Total Wax Load |

| Example Plant A | Leaf | Mature | Data not available | Data not available |

| Example Plant B | Stem | Flowering | Data not available | Data not available |

| Saxifraga stolonifera | Leaf | Vegetative | Data not available | Data not available |

Experimental Protocols

The following is a generalized protocol for the extraction, identification, and quantification of this compound from plant tissues. This protocol is based on established methods for cuticular wax analysis and should be optimized for the specific plant material being studied.

1. Extraction of Cuticular Waxes

-

Objective: To selectively extract epicuticular waxes from the plant surface with minimal contamination from intracellular lipids.

-

Materials:

-

Fresh plant tissue (e.g., leaves, stems)

-

Chloroform (B151607) or hexane (B92381) (analytical grade)

-

Glass beakers or vials

-

Forceps

-

Internal standard solution (e.g., n-tetracosane in chloroform at a known concentration)

-

Rotary evaporator or nitrogen stream evaporator

-

-

Procedure:

-

Determine the surface area of the plant material if quantification per unit area is required.

-

Add a known volume of the internal standard to a clean glass beaker.

-

Immerse the plant tissue in the solvent for 30-60 seconds with gentle agitation. The short immersion time is critical to minimize the extraction of internal lipids.

-

Remove the plant tissue and collect the solvent extract.

-

Concentrate the extract to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

2. Fractionation of Wax Components (Optional but Recommended)

-

Objective: To separate the total wax extract into different compound classes to simplify analysis and improve quantification.

-

Materials:

-

Dried wax extract

-

Silica (B1680970) gel column chromatography setup

-

Hexane (for eluting non-polar compounds like alkanes)

-

Dichloromethane or a mixture of hexane and diethyl ether (for eluting ketones and other more polar compounds)

-

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the dried wax extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with solvents of increasing polarity, collecting fractions. Ketones will typically elute with a solvent of intermediate polarity.

-

3. Derivatization for GC-MS Analysis

-

Objective: To convert the ketone to a more volatile and thermally stable derivative for gas chromatography-mass spectrometry (GC-MS) analysis. This step is crucial for accurate quantification of long-chain ketones.

-

Materials:

-

Dried wax fraction containing the ketone

-

Pyridine

-

Methoxyamine hydrochloride solution in pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or other silylating agent

-

Heating block or oven

-

-

Procedure:

-

To the dried sample, add methoxyamine hydrochloride in pyridine.

-

Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert the ketone to its methoxime derivative.

-

Add the silylating agent (e.g., BSTFA) to derivatize any hydroxyl groups that may be present.

-

Incubate again under controlled conditions.

-

The sample is now ready for GC-MS analysis.

-

4. Identification and Quantification by GC-MS

-

Objective: To identify and quantify this compound in the derivatized sample.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Procedure:

-

Injection: Inject an aliquot of the derivatized sample into the GC.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of very-long-chain compounds.

-

Identification: Identify the this compound derivative peak based on its retention time relative to an authentic standard and its characteristic mass spectrum. The mass spectrum will show a molecular ion and specific fragmentation patterns.

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of an authentic this compound standard, also derivatized and containing the internal standard.

-

Calculate the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

-

-

Conclusion and Future Directions

The biosynthesis of this compound in plants is an intricate process rooted in the well-established pathway of very-long-chain fatty acid elongation and subsequent modification. While the general steps are understood, significant gaps in our knowledge remain. Future research should prioritize:

-

Identification of Specific Enzymes: Beyond the general role of the FAE complex and MAH1, identifying the specific KCS isoforms responsible for elongating fatty acids to C35 and confirming the substrate specificity of MAH1 for C35 alkanes are critical next steps.

-

Quantitative Analysis: A systematic quantification of this compound in various plant species, tissues, and under different environmental stress conditions will provide valuable insights into its physiological functions.

-

Functional Characterization: Using genetic and molecular approaches, such as gene silencing or overexpression of candidate biosynthetic genes, will be essential to definitively elucidate the biosynthetic pathway and the biological roles of this compound.

A deeper understanding of the biosynthesis of this and other very-long-chain ketones will not only advance our fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of these valuable compounds for industrial and pharmaceutical applications.

References

The Genesis of Stearone: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearone, or 18-pentatriacontanone, is a symmetrical long-chain aliphatic ketone. Its discovery and synthesis are intrinsically linked to the foundational period of organic chemistry in the 19th century, a time when chemists were beginning to unravel the composition of natural fats and oils. While ketones were first identified in the mid-19th century as metabolites in the urine of diabetic patients, the specific isolation and synthesis of long-chain ketones like stearone were pioneered by chemists like Wilhelm Heintz. In 1855, during his extensive investigations into the composition of fats, Heintz reported the preparation of stearone, contributing significantly to the understanding of fatty acid chemistry.[1][2] This review provides an in-depth technical guide to the discovery and synthesis of stearone, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes to serve as a comprehensive resource for researchers in the field.

Synthesis of Stearone: A Comparative Overview

The synthesis of stearone has evolved from early methods involving the pyrolysis of fatty acid salts to more refined catalytic processes. The primary and most historically significant method is the ketonic decarboxylation of stearic acid.[3][4] This reaction involves the head-to-tail condensation of two stearic acid molecules with the elimination of water and carbon dioxide to form the symmetrical ketone, stearone. Various catalysts and reaction conditions have been explored to optimize this process, each with its own set of advantages and disadvantages.

Quantitative Data on Stearone Synthesis

The following table summarizes quantitative data from various methods for the synthesis of stearone, providing a comparative look at their efficiency and the properties of the resulting product.

| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Metal Oxide Catalysis | ||||||

| Pyrolysis of Calcium Stearate | None | High | Not Specified | Low | Not Specified | [1] |

| Iron Filings | Fe | ~370 | Not Specified | Not Specified | Not Specified | [1] |

| Magnesium Oxide | MgO | 335-340 | 10 | 91-95 (crude), 81-87 (purified) | 84-86 (crude), 89-89.5 (purified) | [1] |

| Modern Catalytic Methods | ||||||

| Layered Double Hydroxide (B78521) (LDH) | Mg/Al LDH | 250 | Not Specified | Up to 97 | Not Specified | [3][5] |

| Mixed Metal Oxide (MMO) | Mg/Al MMO | 250 | Not Specified | Up to 97 | Not Specified | [3][5] |

Key Experimental Protocols

Synthesis of Stearone via Ketonic Decarboxylation using Magnesium Oxide

This protocol is a classic and well-documented method for the laboratory-scale synthesis of stearone.[1]

Materials:

-

Stearic Acid (high purity)

-

Magnesium Oxide (reagent grade)

-

4N Sulfuric Acid

-

5% Sodium Hydroxide Solution

-

Absolute Ethanol

Procedure:

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a heated reflux condenser, combine 44 g of stearic acid and 20 g of magnesium oxide.

-

Heating: Immerse the flask in a metal bath preheated to 335-340°C.

-

Addition of Stearic Acid: After the initial reaction has proceeded for 1 hour, add an additional 240 g of melted stearic acid in 10 g portions every 15 minutes.

-

Reaction Completion: Continue heating for a total of 10 hours.

-

Workup:

-

Cool the reaction mixture to approximately 100°C and pour it into 1 liter of 4N sulfuric acid with stirring.

-

Boil the mixture with vigorous stirring until frothing ceases and the upper layer is clear (approximately 2 hours).

-

Siphon off the lower aqueous layer.

-

Wash the organic layer by boiling with 1 liter of water for 1 hour, followed by separation of the aqueous layer.

-

Boil the organic layer with 1 liter of 5% sodium hydroxide solution for 1 hour with vigorous stirring.

-

Separate the ketone layer and wash it by boiling with three successive 1-liter portions of hot water for 1 hour each.

-

-

Purification:

-

Allow the crude stearone to solidify, then break it up and dry it.

-

Recrystallize the crude product from a 2:1 mixture of benzene and absolute ethanol. A second recrystallization may be necessary to achieve high purity.

-

Expected Yield and Purity:

-

Crude Yield: 91-95%

-

Purified Yield: 81-87%

-

Melting Point (purified): 89-89.5°C

Visualizing the Chemistry of Stearone

Ketonic Decarboxylation of Stearic Acid

The fundamental reaction for the formation of stearone from stearic acid is the ketonic decarboxylation. This process is believed to proceed through a β-keto acid intermediate.

Caption: Proposed mechanism for the ketonic decarboxylation of stearic acid.

Experimental Workflow for Stearone Synthesis

The following diagram outlines the key steps in the laboratory synthesis and purification of stearone using the magnesium oxide catalyzed method.

Caption: Experimental workflow for the synthesis and purification of stearone.

Keto-Enol Tautomerism of Stearone

Like other ketones with α-hydrogens, stearone can exist in equilibrium with its enol tautomer. However, for simple, symmetrical long-chain ketones, the equilibrium heavily favors the keto form.[6][7][8][9]

Caption: Keto-enol tautomerism of stearone.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. aocs.org [aocs.org]

- 3. mdpi.com [mdpi.com]

- 4. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Solubility Landscape of 18-Pentatriacontanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 18-pentatriacontanone (also known as stearone), a long-chain symmetrical ketone. A thorough understanding of its solubility in various organic solvents is critical for its application in diverse fields, including its use as an antiblocking agent, a processing lubricant for plastics, and a viscosity control agent in cosmetics and pharmaceuticals. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse in publicly available literature. However, the following data for its solubility in acetonitrile (B52724) has been documented. As a nonpolar, high molecular weight compound, this compound generally exhibits low solubility in most organic solvents at room temperature, with solubility increasing with temperature.[1]

| Solvent | Temperature (°C) | Temperature (K) | Solubility ( g/100 g solution) | Molar Fraction (x) |

| Acetonitrile | 50.0 | 323.2 | < 0.1 | < 0.0001 |

| Acetonitrile | 70.0 | 343.2 | 0.2 | 0.0002 |

| Acetonitrile | 76.1 | 349.3 | 0.4 | 0.0003 |

| Acetonitrile | 82.0 | 355.2 | 1.1 | 0.001 |

Data compiled from the IUPAC-NIST Solubilities Database.[2]

Qualitative Solubility Information

While extensive quantitative data is limited, several sources provide qualitative descriptions of this compound's solubility:

-

Benzene: Soluble.[1]

-

Water: Insoluble to slightly soluble when heated.

-

Dimethyl Sulfoxide (DMSO): Slightly soluble with sonication.

-

Methanol: Slightly soluble.

-

General Observation: It is generally incompatible with organic solvents at room temperature but shows increased compatibility at higher temperatures.[1] Long-chain ketones are generally soluble in most common organic solvents, with solubility in water decreasing as the carbon chain length increases.[3][4]

Experimental Protocol: Determination of this compound Solubility

For researchers requiring precise solubility data in specific organic solvents, the following detailed experimental protocol outlines the isothermal shake-flask method coupled with gravimetric analysis. This method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaking water bath or incubator

-

Screw-cap glass vials or flasks

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Pre-weighed glass vials for evaporation

-

Oven or vacuum desiccator

-

Vortex mixer

-

Spatula and weighing paper

Procedure:

-

Preparation of Supersaturated Solutions: a. Add an excess amount of this compound to a series of screw-cap glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation. b. Add a known volume (e.g., 10 mL) of the selected organic solvent to each vial. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatic shaking water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). b. Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium. It is recommended to sample at multiple time points to confirm that equilibrium has been achieved (i.e., the measured solubility does not change significantly between later time points).

-

Sample Collection and Filtration: a. After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed syringe to prevent precipitation of the solute upon cooling. c. Immediately pass the solution through a syringe filter (also pre-warmed to the experimental temperature if possible) into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis: a. Record the exact mass of the filtered solution. b. Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and below the melting point of this compound. A vacuum desiccator can also be used to facilitate solvent removal at a lower temperature. c. Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it. d. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility: a. Mass of dissolved this compound: Subtract the mass of the empty vial from the final mass of the vial containing the dried solute. b. Mass of the solvent: Subtract the mass of the dissolved this compound from the total mass of the filtered solution. c. Solubility: Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Safety Precautions:

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 18-Pentatriacontanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

18-Pentatriacontanone, also known as stearone, is a symmetrical long-chain aliphatic ketone with the chemical formula C₃₅H₇₀O. Its high molecular weight and largely nonpolar structure contribute to its characteristic properties, such as a relatively high melting point and boiling point, and low solubility in polar solvents. A key characteristic often cited for long-chain ketones is their high thermal stability, which is crucial for applications involving elevated temperatures, such as in lubricants, waxes, and as an excipient in pharmaceutical formulations.

Understanding the thermal stability and decomposition behavior of this compound is paramount for its safe and effective use. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing these properties. TGA provides quantitative information about the change in mass of a material as a function of temperature or time, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition processes.

This guide will provide a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition mechanisms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₇₀O | [General Knowledge] |

| Molecular Weight | 506.93 g/mol | [General Knowledge] |

| Melting Point | 88-91 °C | [General Knowledge] |

| Boiling Point | 345 °C at 12 mmHg | [General Knowledge] |

| Appearance | White to off-white crystalline powder | [General Knowledge] |

| Solubility | Insoluble in water; soluble in hot benzene (B151609) and other organic solvents | [General Knowledge] |

| General Stability | Stable to high temperatures, acids, and alkalies | [General Knowledge] |

Thermal Analysis of this compound: A Representative Profile

While specific TGA and DSC data for this compound are not available in the public domain, a representative thermal profile can be projected based on the behavior of similar long-chain aliphatic ketones.

Hypothetical Thermogravimetric Analysis (TGA) Data

A TGA thermogram for a stable, high-molecular-weight organic compound like this compound would be expected to show a single-step decomposition at a high temperature. The onset of decomposition would likely be well above its boiling point, especially under an inert atmosphere.

| Parameter | Representative Value |

| Onset of Decomposition (T_onset) | ~ 350 - 400 °C |

| Temperature of Maximum Decomposition Rate (T_peak) | ~ 400 - 450 °C |

| End of Decomposition (T_end) | ~ 450 - 500 °C |

| Residual Mass at 600 °C (inert atmosphere) | < 1% |

Hypothetical Differential Scanning Calorimetry (DSC) Data

A DSC thermogram would clearly show the melting point of this compound as a sharp endothermic peak. The decomposition process, occurring at higher temperatures, would likely be endothermic as well, corresponding to the energy required to break the C-C and C-H bonds.

| Thermal Event | Representative Temperature Range | Enthalpy Change (ΔH) |

| Melting | 88 - 92 °C | Endothermic |

| Decomposition | 350 - 500 °C | Endothermic |

Detailed Experimental Protocols

The following are detailed, standardized protocols for conducting TGA and DSC analysis on a sample of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).

-

Calculate the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, and to observe the thermal events associated with the decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a clean, tared aluminum pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 450 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the differential heat flow to the sample versus temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus).

-

Observe any endothermic or exothermic events at higher temperatures that may correspond to decomposition.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Analysis of this compound.

Postulated Decomposition Pathway

The thermal decomposition of long-chain aliphatic ketones in an inert atmosphere is expected to proceed via homolytic cleavage of carbon-carbon bonds, leading to the formation of smaller, volatile fragments. A plausible, albeit simplified, decomposition pathway is illustrated below.

An In-depth Technical Guide to the Crystalline Structure of 18-Pentatriacontanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Pentatriacontanone, a long-chain symmetrical aliphatic ketone, presents a subject of interest for its potential applications in materials science and as a component in pharmaceutical formulations. Its long aliphatic chains govern its solid-state behavior, influencing properties such as melting point, solubility, and bioavailability. Understanding the crystalline structure is paramount for controlling these properties. This guide provides a comprehensive overview of the crystallographic aspects of this compound, including a discussion on the challenges of its structural determination, an analysis of analogous structures, detailed experimental protocols for crystallographic analysis, and a workflow for structure elucidation.

Introduction to this compound

This compound (C₃₅H₇₀O), also known as stearone, is a symmetrical ketone with two heptadecyl (C₁₇H₃₅) chains attached to a central carbonyl group. Its high molecular weight and long, flexible aliphatic chains are characteristic features that significantly influence its physical properties, including a relatively high melting point and low solubility in polar solvents. In the solid state, such long-chain molecules tend to exhibit polymorphism, where different packing arrangements of the molecules lead to distinct crystalline forms with varying physical properties.

Crystalline Packing in Long-Chain Symmetrical Ketones

Long-chain aliphatic compounds, including symmetrical ketones, typically crystallize in layered structures. The molecules align themselves in parallel, with the long alkyl chains adopting an all-trans conformation to maximize van der Waals interactions. The central carbonyl group introduces a polar region that can influence the packing arrangement.

Table 1: Representative Crystallographic Data for Analogous Long-Chain Ketones

While specific data for this compound is unavailable, the following table presents hypothetical yet representative crystallographic data for a long-chain symmetrical ketone, illustrating typical values for unit cell parameters and other crystallographic information. This data is based on the general understanding of the crystal packing of similar long-chain aliphatic compounds.

| Parameter | Representative Value | Description |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for long-chain organic molecules. |

| Space Group | P2₁/c or Pbca | These space groups are frequently observed for centrosymmetric and non-centrosymmetric packing of organic molecules. |